molecular formula C27H28FN5O3S B609504 2231079-74-4 (Free base) CAS No. 2231079-74-4

2231079-74-4 (Free base)

Cat. No.: B609504
CAS No.: 2231079-74-4
M. Wt: 521.6114
InChI Key: XMNLWOQHMQRHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NCT-505 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). It has an IC50 value of 7 nM, making it highly effective in inhibiting ALDH1A1. This compound is known for its weak inhibition of other aldehyde dehydrogenase isoforms such as ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1 .

Preparation Methods

The synthesis of NCT-505 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

NCT-505 undergoes several types of chemical reactions, including:

Scientific Research Applications

NCT-505 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a tool compound to study the inhibition of aldehyde dehydrogenase enzymes.

    Biology: NCT-505 is used to investigate the role of ALDH1A1 in various biological processes, including stem cell differentiation and cancer cell metabolism.

    Medicine: The compound is being explored for its potential therapeutic applications in treating diseases such as cancer, where ALDH1A1 plays a critical role in drug resistance and tumor progression.

    Industry: NCT-505 is used in the development of new drugs and therapeutic agents targeting ALDH1A1 .

Mechanism of Action

NCT-505 exerts its effects by selectively inhibiting the activity of ALDH1A1. This enzyme is involved in the oxidation of aldehydes to carboxylic acids, a crucial step in various metabolic pathways. By inhibiting ALDH1A1, NCT-505 disrupts these pathways, leading to the accumulation of toxic aldehydes and subsequent cell death. This mechanism is particularly effective in targeting cancer cells that rely on ALDH1A1 for survival and proliferation .

Comparison with Similar Compounds

NCT-505 is unique in its high selectivity and potency for ALDH1A1 compared to other inhibitors. Similar compounds include:

NCT-505 stands out due to its high selectivity for ALDH1A1, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases.

Properties

IUPAC Name

1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNLWOQHMQRHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2231079-74-4 (Free base)
Reactant of Route 2
Reactant of Route 2
2231079-74-4 (Free base)
Reactant of Route 3
Reactant of Route 3
2231079-74-4 (Free base)
Reactant of Route 4
2231079-74-4 (Free base)
Reactant of Route 5
Reactant of Route 5
2231079-74-4 (Free base)
Reactant of Route 6
Reactant of Route 6
2231079-74-4 (Free base)
Customer
Q & A

Q1: What is the mechanism of action of NCT-505 and how does it differ from disulfiram?

A1: NCT-505 is a selective inhibitor of the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) [, ]. It binds to the enzyme and prevents it from carrying out its normal function, which is to oxidize aldehydes to carboxylic acids. This inhibition can disrupt various cellular processes, particularly in cancer cells where ALDH1A1 is often overexpressed. Disulfiram, while also an ALDH inhibitor, exhibits broader cellular effects and impacts additional pathways beyond ALDH1A1 inhibition []. Research suggests that disulfiram's effects on NFκB signaling could contribute to its efficacy in targeting tumor-initiating cells []. While both compounds affect ALDH pathways, the specific targeting of NCT-505 and the broader effects of disulfiram likely lead to distinct downstream consequences.

Q2: What evidence suggests that NCT-505 could be a potential therapeutic agent for cancer?

A2: In vitro studies have shown that NCT-505 can inhibit the formation of 3D spheroid cultures, which are indicative of cancer stem cell populations []. This suggests that NCT-505 could potentially target cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, NCT-505 has been shown to enhance the cytotoxicity of paclitaxel in a paclitaxel-resistant ovarian cancer cell line (SKOV-3-TR) []. This finding indicates a potential for combination therapy, where NCT-505 could help overcome resistance to existing chemotherapeutic agents.

Q3: How does the chemical structure of NCT-505 relate to its activity?

A3: While the provided research excerpts don't delve into the detailed structure-activity relationship (SAR) of NCT-505 and its analogs, they indicate that extensive medicinal chemistry optimization was undertaken to improve its enzymatic and cellular ALDH1A1 inhibition []. This likely involved modifying different parts of the quinoline-based scaffold of NCT-505 to enhance its binding affinity, selectivity for ALDH1A1, and cellular activity.

Q4: What are the limitations of the current research on NCT-505 and what future studies are needed?

A4: The current research on NCT-505 primarily focuses on in vitro studies, with limited in vivo data available [, ]. Further research is crucial to fully understand its efficacy and safety in preclinical animal models. Additionally, investigating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be vital for translating this compound into a viable therapeutic option. Further exploration of its long-term effects, potential toxicity, and development of resistance mechanisms would also be essential for its clinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.